Structural Differentiation: Ethyl Carbamate Moiety vs. Methyl Carbamate Analog
The target compound contains an ethyl carbamate group at the 2-methyl position of the imidazole ring, in contrast to the methyl carbamate found in the closest cataloged analog, methyl N-[5-(4-methoxyphenyl)-1H-imidazol-2-yl]carbamate (CAS 58046-35-8) . This structural difference increases the molecular weight from 247.25 g/mol (methyl analog) to 275.30 g/mol (target compound), a 28.05 Da increase attributable to the additional methylene unit . In published imidazole-carbamate SAR studies, the ethyl carbamate variant has been associated with enhanced metabolic stability compared to the corresponding methyl carbamate in in vitro liver microsome assays, although quantitative data for this specific compound pair are not publicly available [1].
| Evidence Dimension | Molecular weight (structural differentiation) |
|---|---|
| Target Compound Data | 275.30 g/mol (C₁₄H₁₇N₃O₃) |
| Comparator Or Baseline | Methyl N-[5-(4-methoxyphenyl)-1H-imidazol-2-yl]carbamate (CAS 58046-35-8): 247.25 g/mol (C₁₂H₁₃N₃O₃) |
| Quantified Difference | +28.05 g/mol (one additional –CH₂– unit in the carbamate ester) |
| Conditions | Calculated from molecular formulas; no assay context applicable |
Why This Matters
The molecular-weight difference confirms the structural non-interchangeability of the two compounds; procurement of the ethyl carbamate variant is essential for research programs specifically requiring this substitution pattern for SAR exploration or prodrug optimization.
- [1] Archiv der Pharmazie. Synthesis and evaluation of carbamate derivatives as fatty acid amide hydrolase and monoacylglycerol lipase inhibitors. 2022. (Reports differential metabolic stability trends for ethyl vs. methyl carbamates within imidazole-containing series.) View Source
